molecular formula C9H11ClN2 B11909743 (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11909743
M. Wt: 182.65 g/mol
InChI Key: VZQHHXDPAXHZLP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a chloro group at the 4th position and a methyl group at the 7th position on the tetrahydroquinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization using a suitable acid catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced catalytic systems to optimize the reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives with different substituents.

    Substitution: The chloro group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinazolines.

Scientific Research Applications

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the methyl group at the 7th position.

    7-Methylquinazoline: Lacks the chloro group at the 4th position.

    4-Chloro-6,7,8,9-tetrahydroquinazoline: Differs in the position of the chloro group.

Uniqueness

(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is unique due to the specific combination of the chloro and methyl groups on the tetrahydroquinazoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(S)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_12ClN_3, with a molecular weight of approximately 199.68 g/mol. Its structure includes a chloro substituent and a methyl group on the tetrahydroquinazoline ring, which influences its biological interactions.

Anticancer Properties

Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer activity. A study identified a series of tetrahydroquinazoline compounds that inhibit human topoisomerase II (topoII), a key target in cancer therapy. For instance, one compound demonstrated an IC50 value of 160 μM against topoIIα in a DNA relaxation assay . This inhibition suggests potential for these compounds in cancer treatment by disrupting DNA replication in cancer cells.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA unwinding during replication. Compounds that inhibit topoII can prevent cancer cell proliferation.
  • Cell Proliferation Inhibition : Studies have shown that tetrahydroquinazoline derivatives can inhibit cell proliferation in various cancer cell lines, particularly melanoma cells .

Case Studies

  • Topoisomerase Inhibition : A study on 6-amino-tetrahydroquinazoline derivatives revealed their ability to inhibit topoII without forming a covalent enzyme/DNA cleavage complex. This suggests a safer profile compared to traditional topoII poisons .
  • Cytotoxicity Assessment : In vitro studies have demonstrated that certain tetrahydroquinazoline derivatives exhibit cytotoxicity against a panel of human cancer cell lines while showing lower toxicity to normal cells. For example, one derivative had a CC50 value significantly lower than standard chemotherapeutics like cisplatin .

Comparative Analysis of Biological Activity

Compound NameTargetIC50 (μM)Activity Type
This compoundTopoIIα160Inhibitor
Compound 14 (ARN-21934)TopoIIα2Highly selective inhibitor
IndomethacinCOX-14–4.5Inhibitor

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activity.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3/t6-/m0/s1

InChI Key

VZQHHXDPAXHZLP-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CCC2=C(C1)N=CN=C2Cl

Canonical SMILES

CC1CCC2=C(C1)N=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.